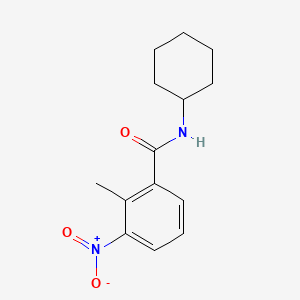

N-cyclohexyl-2-methyl-3-nitrobenzamide

Description

Contextualization within Substituted Benzamide (B126) Chemical Space and Related Structural Motifs

Substituted benzamides are a cornerstone in modern chemical research, renowned for their diverse biological activities and applications as synthetic intermediates. The amide bond is a fundamental linkage in peptides and proteins, and its presence in small molecules often imparts favorable pharmacokinetic properties. The benzamide scaffold, in particular, offers a versatile platform for chemical modification, allowing for the fine-tuning of a compound's physical and biological characteristics.

The specific substitutions on N-cyclohexyl-2-methyl-3-nitrobenzamide each contribute to its unique chemical character. The N-cyclohexyl group introduces a bulky, lipophilic moiety that can influence solubility, membrane permeability, and interactions with biological targets. The 2-methyl group provides steric hindrance around the amide bond, which can affect its rotational dynamics and susceptibility to hydrolysis. The 3-nitro group is a strong electron-withdrawing group that significantly impacts the electronic properties of the aromatic ring, influencing its reactivity and potential as a synthetic handle.

Rationale for Advanced Mechanistic and Synthetic Inquiry of this compound

The rationale for investigating this compound stems from the established importance of its constituent parts in drug discovery and materials science. Nitroaromatic compounds are pivotal intermediates in the synthesis of a vast array of pharmaceuticals and agrochemicals, often serving as precursors to amino derivatives which are key building blocks. For instance, the precursor 2-methyl-3-nitrobenzoic acid is a vital component in the synthesis of certain 5-HT6 receptor ligands, which are being explored for the treatment of cognitive disorders. nbinno.com

Furthermore, the N-substituted benzamide framework is a common feature in many biologically active molecules. The specific combination of substituents in this compound could lead to novel pharmacological profiles. Mechanistic studies of its synthesis and reactivity would provide valuable insights into the interplay of steric and electronic effects in this class of molecules.

Scope and Objectives of Academic Investigation into the Chemical Properties and Transformations of this compound

The academic investigation into this compound would logically encompass several key areas. A primary objective would be the development of an efficient and scalable synthetic route. This would likely involve the amidation of 2-methyl-3-nitrobenzoic acid or its activated derivatives with cyclohexylamine (B46788). fishersci.co.uk

A thorough characterization of the compound's physicochemical properties would be essential. This would include determining its melting point, solubility in various solvents, and spectroscopic data (NMR, IR, Mass Spectrometry) to confirm its structure. An X-ray crystal structure would provide definitive information on its three-dimensional conformation and intermolecular interactions. researchgate.net

Further investigation would focus on the chemical transformations of this compound. A key reaction would be the reduction of the nitro group to an amine, which would open up a wide range of further derivatization possibilities. The stability of the amide bond under various conditions would also be of significant interest.

Historical Trajectory of Research Relevant to Nitrobenzamide Derivatives in Organic Synthesis

The study of organic chemistry began to flourish in the 19th century, moving away from the "vital force" theory which posited that organic compounds could only be produced by living organisms. bldpharm.com The synthesis of urea (B33335) by Friedrich Wöhler in 1828 is widely considered a landmark event that opened the door to synthetic organic chemistry. core.ac.uk

The development of synthetic dyes in the mid-19th century, such as mauveine by William Henry Perkin, highlighted the industrial potential of organic synthesis and the importance of aromatic compounds. researchgate.net Nitroaromatic compounds were central to this industry, both as dyes themselves and as precursors to other chromophores.

In the realm of medicinal chemistry, the benzamide functional group gained prominence with the discovery of the anesthetic properties of procaine (B135) in the early 20th century. The subsequent exploration of substituted benzamides led to the development of a wide range of drugs with diverse therapeutic applications. The introduction of a nitro group onto the benzamide scaffold has been a common strategy to create intermediates for further chemical elaboration, a testament to the versatility of this functional group in the ongoing quest for new and improved therapeutic agents. nbinno.com

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyl-2-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-10-12(8-5-9-13(10)16(18)19)14(17)15-11-6-3-2-4-7-11/h5,8-9,11H,2-4,6-7H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDKMUHCCPBSKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies and Route Development for N Cyclohexyl 2 Methyl 3 Nitrobenzamide

Retrosynthetic Analysis and Precursor Design for the Nitrobenzamide Core

A retrosynthetic analysis of N-cyclohexyl-2-methyl-3-nitrobenzamide identifies the amide bond as the most logical point for disconnection. This primary disconnection simplifies the target molecule into two key precursors: an activated carboxylic acid derivative of 2-methyl-3-nitrobenzoic acid and cyclohexylamine (B46788).

Precursor 1: 2-Methyl-3-nitrobenzoic acid

This crucial precursor provides the substituted aromatic core of the final molecule. A common and effective method for its synthesis begins with the oxidation of 3-nitro-o-xylene. chemicalbook.com This reaction can be carried out using hydrogen peroxide in the presence of a catalytic system, such as a combination of cobalt(II) acetate and manganese(II) acetate. chemicalbook.com The reaction is typically performed at a moderate temperature (e.g., 60°C) over several hours. chemicalbook.com An alternative approach involves the oxidation of 3-nitro-o-xylene with oxygen, which is considered a cleaner production method with low raw material cost. google.com Once synthesized, 2-methyl-3-nitrobenzoic acid serves as a versatile starting reagent for various organic transformations, including the synthesis of its corresponding methyl ester and 2,3-unsubstituted indoles. sigmaaldrich.comchemicalbook.com

Precursor 2: Cyclohexylamine

Cyclohexylamine is a widely used organic intermediate. wikipedia.org Its industrial production is primarily achieved through two major routes. The most common method is the catalytic hydrogenation of aniline, where aniline is treated with hydrogen gas over cobalt- or nickel-based catalysts at high pressure and temperature. wikipedia.orgchemicalbook.comatamanchemicals.com A second established route is the alkylation of ammonia using cyclohexanol. wikipedia.orgchemicalbook.com Other reported laboratory-scale preparations include the hydrogenation of aniline in an acidic medium using a platinum catalyst or the reduction of cyclohexanone oxime with hydrogen over a Raney nickel catalyst. prepchem.comgoogle.com

Optimized Reaction Conditions and Parametric Influences in N-Acylation and Amide Bond Formation Protocols

The formation of the amide bond between 2-methyl-3-nitrobenzoic acid and cyclohexylamine is the key step in the synthesis of the target compound. This transformation, a type of N-acylation, can be achieved through several protocols, each influenced by various reaction parameters. researchgate.net

A highly effective and common strategy involves the activation of the carboxylic acid. This is typically done by converting 2-methyl-3-nitrobenzoic acid into its more reactive acyl chloride derivative, 2-methyl-3-nitrobenzoyl chloride. Reagents such as thionyl chloride or oxalyl chloride are standard for this transformation. ucl.ac.uk The resulting acyl chloride is then reacted with cyclohexylamine, usually in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct, to yield this compound.

Alternatively, direct coupling methods can be employed, avoiding the isolation of the acyl chloride. These methods utilize stoichiometric quantities of activating or coupling reagents. Common examples include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and phosphonium- or uronium-based reagents like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (HATU) and n-propylphosphonic acid anhydride (B1165640) (T3P). ucl.ac.uk

The efficiency of these amide bond formation reactions is highly dependent on several parameters. The choice of solvent is critical; while dimethylformamide (DMF) and dichloromethane (CH2Cl2) are prevalent due to their ability to solubilize reactants, concerns over their environmental impact have led to the exploration of greener alternatives. ucl.ac.uk Temperature control is also essential to manage reaction kinetics and minimize side reactions. The stoichiometry of the coupling agents and the base used can significantly impact the yield and purity of the final product.

| Parameter | Conventional Approach | Alternative/Optimized Approach | Impact on Reaction |

|---|---|---|---|

| Activating Agent | Thionyl Chloride, Oxalyl Chloride ucl.ac.uk | EDC, HATU, T3P, Boronic Acids ucl.ac.uksigmaaldrich.com | Affects reaction mechanism, waste profile, and suitability for sensitive substrates. Catalytic methods reduce waste. |

| Solvent | DMF, CH2Cl2 ucl.ac.uk | Water, Ionic Liquids, Solvent-Free nih.govorientjchem.org | Influences reactant solubility, reaction rate, and environmental impact (Process Mass Intensity). |

| Temperature | 0°C to Room Temperature | Microwave Irradiation, Room Temperature orientjchem.org | Affects reaction kinetics and energy consumption. Microwave heating can significantly shorten reaction times. |

| Base | Triethylamine, Pyridine | Non-nucleophilic bases (e.g., DIPEA) | Neutralizes acidic byproducts; choice of base can prevent unwanted side reactions. |

Regioselective Functionalization Strategies for the Aromatic Ring and Cyclohexyl Moiety in Related Benzamide Architectures

Further modification of the this compound scaffold can lead to the generation of diverse analogues. The ability to selectively functionalize either the aromatic ring or the cyclohexyl moiety is key to creating structural diversity.

Functionalization of the Aromatic Ring

The substitution pattern of the benzamide core—a methyl group at position 2 and a nitro group at position 3—dictates the regioselectivity of subsequent reactions. The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions. researchgate.net This makes positions 2 and 4 susceptible to attack by strong nucleophiles. The methyl group, being an electron-donating group, directs electrophiles to its ortho and para positions (positions 3 and 5, relative to the methyl group). The interplay of these electronic effects can be exploited for regioselective functionalization. For instance, the strong electron-withdrawing nature of the nitro group can facilitate the substitution of hydrogen at the ortho position by certain phosphorus-stabilized carbanions. researchgate.net

Another strategy involves the chemical modification of the existing substituents. The nitro group can be reduced to an amino group, which can then undergo a wide range of transformations, such as diazotization followed by substitution, to introduce a variety of functional groups.

Functionalization of the Cyclohexyl Moiety

Direct functionalization of the C-H bonds of the saturated cyclohexyl ring is a more challenging but increasingly feasible strategy. acs.org Modern synthetic methods, often involving transition-metal catalysis (e.g., palladium), can achieve C(sp³)–H activation. acs.org In the context of an amide, the amide functional group itself can act as a directing group, guiding the catalyst to specific C-H bonds on the cyclohexyl ring, enabling regioselective introduction of new functional groups. acs.org For example, palladium-catalyzed reactions have been developed for the 1,3-arylboration of unconjugated dienes to construct 1,3-disubstituted cyclohexanes, showcasing advanced methods for functionalizing such scaffolds. acs.org

Green Chemistry Approaches and Sustainable Synthetic Practices for Benzamide Compound Generation

The principles of green chemistry are increasingly being applied to amide bond formation to reduce the environmental impact of these ubiquitous reactions. ucl.ac.uk Traditional methods often suffer from poor atom economy, employing stoichiometric activating reagents that generate significant chemical waste. ucl.ac.uksigmaaldrich.com

Key green strategies for benzamide synthesis include:

Catalytic Amidation: Replacing stoichiometric coupling reagents with catalytic systems is a primary goal. sigmaaldrich.com Boronic acids and various transition metal complexes (e.g., ruthenium) have been shown to catalyze the direct formation of amides from carboxylic acids and amines, releasing only water as a byproduct. sigmaaldrich.com

Biocatalysis: The use of enzymes in either aqueous or low-water systems presents a highly sustainable method for amide bond synthesis, driven by the growing demand for green catalytic processes in the pharmaceutical industry. rsc.org

Sustainable Solvents: There is a strong push to replace hazardous solvents like DMF and CH2Cl2. ucl.ac.uk Water has been successfully used as a medium for N-acylation reactions. nih.gov Other alternatives include Brønsted acidic ionic liquids, which can function as both the solvent and the catalyst, and deep eutectic solvents. acs.orgacs.orgnih.gov

Solvent-Free Conditions: Conducting reactions without a solvent medium is a highly effective green approach. researchgate.netresearchgate.net This can be achieved by heating a mixture of the reactants, sometimes with a catalyst, which simplifies purification and eliminates solvent waste. researchgate.net

Energy Efficiency: The use of microwave irradiation or photocatalysis can dramatically reduce reaction times and energy consumption compared to conventional heating. dst.gov.inresearchgate.net Recently, covalent organic frameworks (COFs) have been developed as heterogeneous photocatalysts for amide synthesis under visible light, offering a recyclable and efficient system. dst.gov.in

| Aspect | Conventional Method (e.g., Acyl Chloride) | Green Alternative |

|---|---|---|

| Reagents | Stoichiometric chlorinating agents (SOCl₂) and coupling reagents (EDC, HATU). ucl.ac.uk | Catalytic amounts of boronic acids, transition metals, or enzymes. sigmaaldrich.comrsc.org |

| Byproducts | HCl, hydrated coupling agent waste. ucl.ac.uk | Water (in direct amidation). acs.org |

| Solvents | Chlorinated solvents (CH₂Cl₂), DMF. ucl.ac.uk | Water, ionic liquids, or solvent-free conditions. nih.govacs.orgresearchgate.net |

| Energy Input | Conventional heating over several hours. | Microwave irradiation, photocatalysis (visible light). dst.gov.in |

| Overall Efficiency | Often generates high Process Mass Intensity (PMI). | Lower PMI, improved atom economy, potential for catalyst recycling. acs.orgacs.org |

Comparative Analysis of Divergent Synthetic Pathways to Analogues of this compound

Divergent synthesis allows for the creation of a library of related compounds from a common intermediate. Starting from 2-methyl-3-nitrobenzoic acid, several analogues of the target molecule can be synthesized.

Pathway A: Variation of the Amine Component

The most straightforward divergent approach involves reacting the common precursor, 2-methyl-3-nitrobenzoyl chloride, with a variety of primary or secondary amines.

Route A1 (Target Synthesis): Reaction with cyclohexylamine yields this compound.

Route A2 (Analogue Synthesis): Reaction with aniline would produce N-phenyl-2-methyl-3-nitrobenzamide.

Route A3 (Analogue Synthesis): Reaction with a different cyclic amine, such as piperidine, would yield (2-methyl-3-nitrophenyl)(piperidin-1-yl)methanone.

This pathway is highly efficient for creating diversity in the "southern" portion of the molecule. The main limitation is the commercial availability and cost of the various amine starting materials.

Pathway B: Variation of the Aromatic Core

A more complex divergent strategy involves modifying the aromatic precursor. For instance, one could start from a common precursor like 2-methylbenzoic acid (o-toluic acid).

Nitration: Nitration of o-toluic acid would likely produce a mixture of isomers, including 2-methyl-3-nitrobenzoic acid and 2-methyl-5-nitrobenzoic acid, due to the directing effects of the methyl and carboxyl groups.

Separation: These isomers would need to be separated, typically by chromatography or crystallization.

Amidation: Each separated isomer can then be carried forward to react with cyclohexylamine, yielding a set of constitutional isomers of the target compound.

Comparative Analysis

Pathway A is generally preferred for generating analogues when the aromatic core is fixed, as it is convergent and high-yielding. Each final product is synthesized in a dedicated final step from a common, advanced intermediate. Pathway B is more exploratory and useful for structure-activity relationship (SAR) studies where the position of the aromatic substituents is a key variable. While potentially less efficient due to isomer separation, it provides access to a wider range of structurally diverse benzamides from a simpler starting material.

Mechanistic Investigations of Chemical Transformations Involving N Cyclohexyl 2 Methyl 3 Nitrobenzamide

Elucidation of Reaction Mechanisms in Amide Bond Formation and Cleavage

The amide bond is a cornerstone of organic and biological chemistry, and its synthesis and cleavage are of paramount importance.

Amide Bond Formation: The synthesis of N-cyclohexyl-2-methyl-3-nitrobenzamide is typically achieved through the reaction of a 2-methyl-3-nitrobenzoic acid derivative with cyclohexylamine (B46788). A common laboratory method involves the activation of the carboxylic acid. For instance, treating 2-methyl-3-nitrobenzoic acid with thionyl chloride converts it into the more reactive acyl chloride, 2-methyl-3-nitrobenzoyl chloride. researchgate.net This electrophilic acyl chloride readily reacts with the nucleophilic cyclohexylamine to form the stable amide bond, releasing hydrogen chloride as a byproduct. Other carboxylic acid activating agents include alkyl chloroformats and oxalyl chloride. google.com

Amide Bond Cleavage: The hydrolysis of the amide bond in this compound can proceed through several mechanisms depending on the reaction conditions. In acidic media, N-nitrobenzamides can undergo hydrolysis. rsc.org Studies on related N-nitrobenzamides in aqueous sulfuric acid reveal that the mechanism is dependent on the acid concentration. rsc.org In strongly acidic solutions, an A1-type mechanism is observed, which involves protonation on the amide oxygen, followed by the rate-limiting departure of the protonated amine. rsc.org In more moderately acidic environments, a neutral water-catalyzed hydrolysis mechanism becomes prevalent. rsc.org Furthermore, the cleavage of amide bonds can be catalyzed by metal complexes, which act as Lewis acids to activate the amide carbonyl group towards nucleophilic attack by water. nih.gov

| Reaction | Reagents/Conditions | Mechanism Type | Key Intermediates |

| Amide Formation | 2-methyl-3-nitrobenzoic acid, Thionyl Chloride, Cyclohexylamine | Nucleophilic Acyl Substitution | 2-methyl-3-nitrobenzoyl chloride |

| Acidic Cleavage (Strong Acid) | Aqueous H₂SO₄ (concentrated) | A1-type Hydrolysis | O-protonated amide |

| Acidic Cleavage (Moderate Acid) | Aqueous H₂SO₄ (moderate) | Water-Catalyzed Hydrolysis | Tetrahedral intermediate |

Nitration Pathway Studies and Electrophilic Aromatic Substitution Dynamics on the Benzene (B151609) Ring

The synthesis of the precursor, 2-methyl-3-nitrobenzoic acid, is a classic example of an electrophilic aromatic substitution (EAS) reaction. truman.edu The mechanism involves the generation of a powerful electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric acid and sulfuric acid. uomustansiriyah.edu.iq

The directing effects of the substituents already on the benzene ring determine the position of the incoming nitro group. The starting material, 2-methylbenzoic acid, possesses two substituents with competing electronic effects:

Methyl Group (-CH₃): An activating group that donates electron density to the ring, directing incoming electrophiles to the ortho and para positions. oneonta.edulibretexts.org

Carboxylic Acid Group (-COOH): A deactivating group that withdraws electron density from the ring, directing incoming electrophiles to the meta position. truman.edulibretexts.org

In the case of 2-methylbenzoic acid, the nitration predominantly yields 2-methyl-3-nitrobenzoic acid. This indicates that the directing effect of the methyl group to its ortho position (C3) and the directing effect of the carboxylic acid to its meta position (C3) are synergistic, guiding the nitronium ion to the same carbon. The reaction must be carefully controlled, often at low temperatures, to maximize the yield of the desired isomer and minimize the formation of others. truman.edu

| Substituent Group | Electronic Effect | Type | Directing Influence |

| -CH₃ (Methyl) | Electron-Donating (Inductive & Hyperconjugation) | Activating | Ortho, Para |

| -COOH (Carboxylic Acid) | Electron-Withdrawing (Inductive & Resonance) | Deactivating | Meta |

Nucleophilic Attack and Rearrangement Mechanisms Involving the Nitro Group and Other Functionalities

The strongly electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the group itself.

Nucleophilic Aromatic Substitution (SNA_r): The nitro group deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNA_r). nih.gov It powerfully withdraws electron density, creating a partial positive charge (δ+) on the ortho and para positions of the benzene ring. youtube.com This makes the ring susceptible to attack by strong nucleophiles (e.g., alkoxides, amides). In this compound, the positions ortho (C2, C4) and para (C6) to the nitro group are activated. Nucleophilic attack at these positions can lead to the formation of a temporary, negatively charged intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group to restore aromaticity. nih.gov This can involve the substitution of hydrogen, known as SNA_r-H reactions. rsc.org

Rearrangement Mechanisms: Aromatic nitro compounds are known to undergo rearrangement reactions under specific conditions, typically in strong acids. researchgate.net Studies on 1,3-dialkyl-2-nitrobenzenes have shown that they can rearrange in trifluoromethanesulphonic acid to the corresponding 4-nitro isomers. houstonmethodist.org The proposed mechanism involves an intramolecular 1,3-shift of the nitro group. houstonmethodist.org While not directly studied for this compound, these findings suggest the potential for similar intramolecular migrations of the nitro group under highly acidic conditions. Additionally, reactions involving the nitro group can sometimes proceed through aci-forms (nitronic acids) when treated with acid, which can then be attacked by nucleophiles. frontiersin.org

Role of this compound as a Precursor in Subsequent Organic Reactions and Derivatizations

One of the most significant synthetic utilities of aromatic nitro compounds is their role as precursors to aromatic amines.

The nitro group of this compound can be readily reduced to an amino group (-NH₂) to form N-cyclohexyl-3-amino-2-methylbenzamide. This transformation can be achieved using various reducing agents, such as metals in acidic solution (e.g., Sn, Fe, or Zn with HCl) or through catalytic hydrogenation (e.g., H₂ over a Pd, Pt, or Ni catalyst). masterorganicchemistry.com

The resulting product, an anthranilamide derivative, is a versatile intermediate for further synthesis:

Enhanced Reactivity in EAS: The amino group is a powerful activating group, making the aromatic ring much more susceptible to further electrophilic aromatic substitution. ncert.nic.in

Diazotization: The primary aromatic amine can be converted into a diazonium salt using nitrous acid (generated from NaNO₂ and a strong acid). Diazonium salts are highly useful intermediates that can be replaced by a wide variety of functional groups (e.g., -OH, -CN, -F, -Cl, -Br, -I) via Sandmeyer and related reactions.

Heterocycle Synthesis: Anthranilamide derivatives are key precursors for the synthesis of various heterocyclic systems, most notably quinazolinones, which are prevalent in medicinal chemistry. researchgate.net

| Reaction Type | Reagents | Product Functional Group | Synthetic Utility |

| Nitro Group Reduction | Sn/HCl or H₂/Pd-C | Primary Amine (-NH₂) | Precursor for EAS, Diazotization |

| Diazotization | NaNO₂/HCl | Diazonium Salt (-N₂⁺Cl⁻) | Versatile intermediate for substitution |

| Cyclization | Phosgene (B1210022) equivalent | Quinazolinone Ring | Synthesis of bioactive heterocycles |

Stereochemical Considerations and Chiral Induction in Derivatization Processes for Cyclohexyl-Containing Compounds

While this compound itself is achiral, the presence of the cyclohexyl group introduces important stereochemical considerations for subsequent reactions. Stereochemical control is the ability to selectively produce a desired stereoisomer, which is critical in fields like pharmaceuticals where different enantiomers can have vastly different biological activities. rijournals.comfiveable.me

Substrate and Auxiliary Control: Achieving stereocontrol often relies on two main strategies:

Substrate Control: Existing stereochemistry within a molecule influences the stereochemical outcome of a subsequent reaction at a different site. youtube.com If a chiral center were introduced onto the cyclohexyl ring of this compound, it could direct the approach of reagents to other parts of the molecule.

Auxiliary Control: A temporary, chiral functional group (a chiral auxiliary) is attached to the molecule to direct a specific stereochemical outcome in a reaction. youtube.comresearchgate.net After the reaction, the auxiliary is removed.

Haptophilicity and Directed Reductions: In reactions involving cyclohexyl rings, the stereochemical outcome can be influenced by the functional groups present. For example, during catalytic hydrogenation, certain functional groups can interact with the surface of the metal catalyst, a phenomenon known as haptophilicity. researchgate.net This interaction can block one face of the molecule, forcing the hydrogen to add from the opposite face, thereby controlling the stereochemistry of the product. The choice of solvent can also play a critical role, as more polar solvents can compete for active sites on the catalyst, altering the directive effect of the haptophilic group. researchgate.net While specific studies on this compound are not prevalent, these general principles of stereochemical control would apply to any derivatization reactions involving its cyclohexyl moiety. rijournals.com

Theoretical and Computational Chemistry Approaches to N Cyclohexyl 2 Methyl 3 Nitrobenzamide

Quantum Mechanical Calculations of Electronic Structure and Reactivity Descriptors (e.g., HOMO/LUMO, Electrostatic Potential)

Quantum mechanical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. For N-cyclohexyl-2-methyl-3-nitrobenzamide, these calculations can elucidate its stability, reactivity, and the sites most susceptible to chemical attack.

Electronic Structure and Frontier Molecular Orbitals (HOMO/LUMO): The electronic structure is often described in terms of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). nih.gov

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity and stability. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that a molecule is more reactive. nih.gov This gap is instrumental in understanding the bioactivity of molecules through intermolecular charge transfer. irjweb.com

Reactivity Descriptors: From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated using Density Functional Theory (DFT). These descriptors quantify different aspects of a molecule's reactivity. irjweb.com

Ionization Potential (IP): The energy required to remove an electron (approximated as IP ≈ -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (approximated as EA ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (IP + EA) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (IP - EA) / 2). Hard molecules have a large HOMO-LUMO gap. irjweb.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η). More reactive molecules are generally softer. irjweb.com

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment (ω = χ² / 2η). This index is useful for predicting biological activity. nih.gov

| Parameter | Definition | Significance for Reactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | A small gap implies high reactivity; a large gap implies high stability. irjweb.com |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to deformation of electron cloud; high hardness correlates with low reactivity. irjweb.com |

| Electrophilicity Index (ω) | ω = χ² / 2η | Quantifies the ability to act as an electrophile; a good descriptor for biological activity. nih.gov |

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting chemical reactivity. nih.gov It illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). nih.gov For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro and amide groups, indicating these are prime sites for electrophilic interaction. In contrast, positive regions might be found around the amide hydrogen and parts of the ring systems.

Molecular Dynamics Simulations of Conformational Landscapes and Intramolecular Interactions

While quantum mechanics describes the electronic state of a single, often static, geometry, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility and intramolecular interactions of this compound.

MD simulations can map the molecule's conformational landscape, which is a representation of all possible shapes (conformations) the molecule can adopt and their relative energies. nih.gov By simulating the molecule's movements over nanoseconds to microseconds, these studies can identify the most stable, low-energy conformations and the energy barriers between them. nih.gov This is crucial for understanding how the molecule's shape influences its interactions with biological targets.

These simulations also reveal dynamic intramolecular interactions, such as hydrogen bonds, that stabilize certain conformations. For this compound, MD could show how the cyclohexyl ring rotates relative to the benzamide (B126) group and how intramolecular hydrogen bonding between the amide N-H and the nitro group's oxygen might constrain the molecule's flexibility. The choice of solvent model (explicit vs. implicit) can significantly impact the speed and results of conformational sampling in these simulations. nih.gov

Frontier Molecular Orbital Theory Applications to Reaction Pathway Prediction and Mechanistic Interpretation

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the HOMO of one reactant and the LUMO of another. nih.gov This theory is particularly powerful for interpreting pericyclic reactions, such as cycloadditions.

For this compound, FMO theory could be used to predict its reactivity in various chemical transformations. By analyzing the energies and symmetries of its HOMO and LUMO, one can predict whether a reaction is likely to occur and what the stereochemical outcome will be. For instance, in a potential cycloaddition reaction, a small energy gap between the HOMO of this compound and the LUMO of a reaction partner would suggest a favorable interaction and a higher reaction rate. nih.gov This approach provides a qualitative but powerful framework for understanding and predicting chemical reactivity without the need for full, complex reaction simulations. nih.gov

Computational Modeling of Electronic Transitions and Vibrational Modes for Mechanistic Insights

Computational methods can predict various types of molecular spectra, which provides a bridge between theoretical structures and experimental observations.

Electronic Transitions: Methods like Time-Dependent Density Functional Theory (TD-DFT) can calculate the energies of electronic transitions, which correspond to the absorption of light in the UV-visible range. The one-electron excitation from the HOMO to the LUMO is often the primary contributor to the first electronic transition. irjweb.com By simulating the UV-Vis spectrum of this compound, researchers can compare theoretical predictions with experimental data to confirm the molecular structure and understand its photophysical properties.

Vibrational Modes: Theoretical calculations can also predict the vibrational frequencies of a molecule. These frequencies correspond to the stretching, bending, and twisting of chemical bonds and can be directly compared to experimental data from infrared (IR) and Raman spectroscopy. jocpr.com By calculating the vibrational spectrum of this compound and its potential isomers or reaction products, scientists can confirm structural assignments. Furthermore, analyzing the vibrational modes associated with a reaction's transition state can provide deep mechanistic insights into how bonds are formed and broken during a chemical process. researchgate.net

Density Functional Theory (DFT) Studies on Reaction Intermediates and Transition States

Density Functional Theory (DFT) is a highly versatile and widely used computational method for studying the mechanisms of chemical reactions. It offers a good balance between accuracy and computational cost for investigating the geometries and energies of molecules. nih.gov

DFT is particularly useful for locating and characterizing transient species along a reaction pathway, such as reaction intermediates and transition states. researchgate.net A transition state is the highest energy point on a reaction coordinate, representing the barrier that must be overcome for the reaction to proceed. An intermediate is a metastable species that exists in an energy minimum between two transition states. nih.gov

For a reaction involving this compound, DFT calculations can map out the entire potential energy surface. researchgate.net This involves:

Optimizing the geometries of the reactants, products, and any proposed intermediates. nih.gov

Locating the transition state structure connecting them. A true transition state is confirmed by a vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

By elucidating this detailed energy profile, DFT studies can provide a comprehensive understanding of a reaction's mechanism, kinetics, and feasibility, confirming or refuting proposed pathways. nih.govresearchgate.net

Molecular Interactions and Mechanistic Biological Inquiry of N Cyclohexyl 2 Methyl 3 Nitrobenzamide

Investigation of Ligand-Target Binding Mechanisms through Computational Docking and Molecular Dynamics Simulations

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools to predict and analyze the binding of small molecules like N-cyclohexyl-2-methyl-3-nitrobenzamide to biological targets.

Molecular Dynamics Simulations: MD simulations provide a dynamic view of the ligand-protein complex, assessing its stability and the nature of the interactions over time. For related nitrobenzamide derivatives, MD simulations have been used to validate docking poses and to analyze the root-mean-square deviation (RMSD) of the ligand-protein complex, which indicates the stability of the binding. nih.gov For this compound, MD simulations would be crucial to understand the flexibility of the cyclohexyl ring within the binding pocket and the persistence of key hydrogen bonds and hydrophobic interactions. Such simulations on a cocrystal of ethenzamide with 2-nitrobenzoic acid have shown that the complexes remained stable throughout the simulation.

A summary of likely binding interactions for this compound based on related compounds is presented below:

| Functional Group | Potential Interaction Type | Potential Interacting Residues |

| Cyclohexyl Ring | Hydrophobic (van der Waals) | Alanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan |

| Amide (N-H) | Hydrogen Bond Donor | Aspartate, Glutamate, Serine, Threonine, Main-chain Carbonyl |

| Amide (C=O) | Hydrogen Bond Acceptor | Arginine, Lysine, Serine, Threonine, Main-chain Amide |

| Nitro Group | Electrostatic, Hydrogen Bond Acceptor | Arginine, Lysine, Histidine |

| Methyl Group | Hydrophobic | Leucine, Isoleucine, Valine |

| Phenyl Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Enzymatic Inhibition Mechanisms: Kinetic and Structural Basis of Interaction

The enzymatic inhibition by this compound can be inferred from studies on analogous structures. Nitrobenzamide derivatives have been shown to act as inhibitors of various enzymes, often through competitive or mixed-type inhibition mechanisms. nih.govnih.gov

Kinetic Studies: Kinetic analyses of enzyme inhibition by related compounds help in determining the type of inhibition (competitive, non-competitive, uncompetitive, or mixed) and the inhibition constants (Ki). For example, in competitive inhibition, the inhibitor binds to the same active site as the substrate, increasing the apparent Km (Michaelis constant) without affecting the Vmax (maximum reaction velocity). nih.govnih.gov Given the structural features of this compound, it could act as a competitive inhibitor if its structure is complementary to the active site of a target enzyme. Studies on other benzamide (B126) derivatives have identified them as competitive inhibitors of enzymes like acetylcholinesterase. mdpi.com

Structural Basis of Inhibition: The structural basis for inhibition lies in the specific interactions between the inhibitor and the enzyme's active site. For this compound, the cyclohexyl and methyl groups would likely occupy hydrophobic pockets, while the nitrobenzamide core could interact with polar or charged residues. The precise geometry of these interactions, dictated by the substitution pattern on the benzamide ring, would determine the potency and selectivity of inhibition.

The table below summarizes the potential kinetic parameters that could be determined for this compound as an enzyme inhibitor:

| Kinetic Parameter | Description | Potential Implication for this compound |

| IC₅₀ | The concentration of inhibitor required to reduce enzyme activity by 50%. | A lower IC₅₀ value would indicate higher potency. |

| Ki | The inhibition constant, representing the affinity of the inhibitor for the enzyme. | A lower Ki value signifies a stronger binding affinity. |

| Inhibition Type | The mechanism by which the inhibitor reduces enzyme activity (e.g., competitive, non-competitive). | This would reveal whether the compound competes with the substrate for the active site. |

Cellular Target Engagement and Intracellular Pathway Modulation at a Mechanistic Level

Cellular target engagement assays are essential to confirm that a compound interacts with its intended target within a cellular context. discoverx.com While specific data for this compound is unavailable, the principles of target engagement can be discussed based on related benzamide compounds.

Cellular Target Engagement: Techniques like the cellular thermal shift assay (CETSA) or methods based on enzyme fragment complementation can be used to demonstrate direct binding of a ligand to its target protein in cells. discoverx.com For this compound, such assays would be necessary to validate any computationally or biochemically identified targets. Studies on other benzamide derivatives have successfully used probes to demonstrate target engagement in cells, for example, with the kinesin HSET. nih.gov

Intracellular Pathway Modulation: Upon binding to its cellular target, a compound can modulate intracellular signaling pathways. For example, nitro-substituted benzamide derivatives have been shown to inhibit the production of nitric oxide (NO) in macrophages by suppressing the expression of inducible nitric oxide synthase (iNOS). nih.govresearchgate.net This, in turn, affects inflammatory pathways by reducing the expression of other pro-inflammatory mediators like COX-2, IL-1β, and TNF-α. nih.govresearchgate.net If this compound were to target a key signaling protein, it could lead to a cascade of downstream effects, altering cellular processes such as proliferation, apoptosis, or inflammation.

Structure-Activity Relationship (SAR) Studies for Targeted Molecular Interactions and Ligand Design

Structure-activity relationship (SAR) studies are fundamental to understanding how different chemical moieties of a molecule contribute to its biological activity and for the rational design of more potent and selective analogs.

For this compound, the key structural components for SAR analysis are the N-cyclohexyl group, the 2-methyl group, and the 3-nitro group on the benzamide scaffold.

N-substituent: The nature of the substituent on the amide nitrogen is often critical. In a study of HSET inhibitors, replacing a 3-methylbenzamide (B1583426) with a cyclohexane (B81311) carboxamide resulted in a loss of activity, indicating a specific requirement for the benzamide motif in that target. nih.gov The bulky and hydrophobic cyclohexyl group in this compound would likely have a significant impact on binding affinity and selectivity, and its replacement with other cyclic or acyclic aliphatic or aromatic groups would be a key area of SAR exploration. nih.gov

Ring Substituents: The position and electronic nature of substituents on the phenyl ring are crucial.

Nitro Group: A study on bis-benzamide inhibitors of the androgen receptor found that a nitro group was essential for biological activity. nih.gov The position of the nitro group is also important; for example, different isomers (ortho, meta, para) of nitrobenzoic acid exhibit different properties.

Methyl Group: The methyl group at the 2-position (ortho to the amide) can influence the conformation of the molecule by steric hindrance, affecting how the molecule presents its binding epitopes to the target. In a series of HSET inhibitors, an ortho-substituted benzamide analog showed a significant drop in potency compared to the para-substituted one. nih.gov

The following table outlines a hypothetical SAR exploration for this compound:

| Position | Original Group | Potential Modifications | Rationale for Modification |

| N-substituent | Cyclohexyl | Phenyl, Benzyl, other cycloalkyls, linear alkyls | To probe hydrophobic and aromatic interactions. |

| 2-position | Methyl | Hydrogen, Halogen, Methoxy | To investigate the role of steric and electronic effects. |

| 3-position | Nitro | Amino, Cyano, Halogen, Carboxyl | To explore the importance of the electron-withdrawing nature and hydrogen bonding capacity. |

In Vitro Mechanistic Studies on Specific Biological Processes Affected by Nitrobenzamide Derivatives (e.g., Nitroreductase-Mediated Activation)

A key biological process relevant to nitroaromatic compounds is their activation by nitroreductase enzymes. ackerleylab.comoup.com These enzymes are found in various bacteria and some eukaryotic cells and can reduce the nitro group of a compound to more reactive species, such as nitroso, hydroxylamino, and amino derivatives. oup.com

This bioactivation is a double-edged sword. On one hand, it is the basis for the mechanism of action of several antimicrobial and anticancer prodrugs. ackerleylab.comresearchgate.net The reduction of the nitro group can "unmask" a cytotoxic agent. On the other hand, this metabolic activation can lead to toxicity if the resulting reactive species damage DNA or other cellular macromolecules. nih.gov

For this compound, its nitro group makes it a potential substrate for nitroreductases. In vitro studies using purified nitroreductase enzymes and cofactors like NAD(P)H could elucidate whether this compound is reduced and at what rate. ackerleylab.com The reduction products could then be identified and their biological activities assessed. This nitroreductase-mediated activation is a critical mechanistic aspect to consider for any nitroaromatic compound intended for biological applications.

The general mechanism of nitroreductase action involves a two-step ping-pong mechanism where the enzyme's flavin mononucleotide (FMN) cofactor is first reduced by NAD(P)H and then, in its reduced form, reduces the nitroaromatic substrate. ackerleylab.com

Derivatization, Analogue Synthesis, and Structural Modifications of N Cyclohexyl 2 Methyl 3 Nitrobenzamide

The strategic modification of a lead compound is a cornerstone of medicinal chemistry, aimed at optimizing its pharmacological profile. For N-cyclohexyl-2-methyl-3-nitrobenzamide, derivatization efforts can be systematically categorized by modifications to its three primary structural components: the cyclohexyl moiety, the substituted aromatic ring, and the central amide linker. These modifications are designed to probe and enhance molecular interactions, improve physicochemical properties, and elucidate the mechanism of action.

Advanced Analytical Methodologies for Mechanistic Chemical Research Involving N Cyclohexyl 2 Methyl 3 Nitrobenzamide

In-situ Spectroscopic Techniques for Real-time Reaction Monitoring and Kinetic Profiling

In-situ spectroscopy is indispensable for monitoring chemical reactions as they occur, providing real-time data without the need for sample extraction. spectroscopyonline.com This approach is crucial for understanding reaction kinetics, identifying transient intermediates, and optimizing process parameters. spectroscopyonline.com Techniques such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful for these purposes. iastate.edunih.gov

The synthesis of N-cyclohexyl-2-methyl-3-nitrobenzamide, typically involving the reaction of a 2-methyl-3-nitrobenzoyl derivative with cyclohexylamine (B46788), can be monitored to generate a kinetic profile. For instance, using in-situ FTIR spectroscopy, the reaction progress can be tracked by monitoring the disappearance of the reactant peaks and the appearance of the product peaks.

Key Spectroscopic Signatures for Reaction Monitoring:

Reactant (e.g., 2-methyl-3-nitrobenzoyl chloride): Decrease in the characteristic carbonyl (C=O) stretching frequency of the acyl chloride (typically ~1780-1815 cm⁻¹).

Product (this compound): Increase in the amide I band (C=O stretch, ~1630-1680 cm⁻¹) and the amide II band (N-H bend, ~1520-1570 cm⁻¹).

By plotting the absorbance or intensity of these characteristic peaks against time, a reaction profile is generated. From this data, kinetic parameters such as the reaction rate constant (k) can be determined. Stopped-flow benchtop NMR is another valuable tool for quantitative real-time monitoring of reactions that may be difficult to track by other means. rsc.org

Table 7.1.1: Illustrative Kinetic Data from In-situ Spectroscopy

| Time (minutes) | Reactant Concentration (M) | Product Concentration (M) | Reaction Rate (M/s) |

| 0 | 0.100 | 0.000 | - |

| 10 | 0.075 | 0.025 | 4.17 x 10⁻⁵ |

| 20 | 0.056 | 0.044 | 3.17 x 10⁻⁵ |

| 30 | 0.042 | 0.058 | 2.33 x 10⁻⁵ |

| 60 | 0.018 | 0.082 | 1.33 x 10⁻⁵ |

| 120 | 0.003 | 0.097 | 4.17 x 10⁻⁶ |

Mass Spectrometry-Based Approaches for Elucidating Reaction Intermediates and Byproducts

Mass spectrometry (MS) is a highly sensitive technique used to identify and quantify molecules by measuring their mass-to-charge ratio (m/z). It is exceptionally useful for identifying reaction intermediates and characterizing byproducts in complex mixtures, often without the need for extensive purification. nih.gov Techniques like Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS), often coupled with liquid chromatography (LC-MS), are standard.

In the synthesis of this compound from 2-methyl-3-nitrobenzoic acid, the first step is often the formation of a more reactive species like an acyl chloride using thionyl chloride. ESI-MS could be used to detect this intermediate. Furthermore, various byproducts can be identified.

Potential Byproducts in the Synthesis of this compound:

2-methyl-3-nitrobenzoic anhydride (B1165640): Formed by the reaction of the acyl chloride intermediate with unreacted carboxylic acid. researchgate.net

Di-cyclohexyl urea (B33335) derivatives: If phosgene (B1210022) or a related reagent is used.

Unreacted Starting Materials: Residual 2-methyl-3-nitrobenzoic acid or cyclohexylamine.

Products of side reactions: Impurities in starting materials, such as isomeric forms of the nitrobenzoic acid, could lead to the formation of isomeric amide products.

Label-assisted mass spectrometry can be employed as a high-throughput method for the discovery and optimization of new reactions by tagging a reactant to enable rapid MS detection of products. nih.gov

Table 7.2.1: Predicted m/z Values for Key Species in ESI-MS (Positive Mode)

| Compound | Molecular Formula | Molecular Weight | Predicted [M+H]⁺ (m/z) | Predicted [M+Na]⁺ (m/z) |

| This compound | C₁₄H₁₈N₂O₃ | 262.31 | 263.13 | 285.12 |

| 2-methyl-3-nitrobenzoic acid | C₈H₇NO₄ | 181.15 | 182.04 | 204.03 |

| 2-methyl-3-nitrobenzoic anhydride | C₁₆H₁₂N₂O₇ | 344.28 | 345.08 | 367.06 |

| Cyclohexylamine | C₆H₁₃N | 99.17 | 100.12 | 122.10 |

Chromatographic Techniques for High-Resolution Separation and Purity Assessment in Complex Reaction Mixtures

Chromatography is the gold standard for separating, identifying, and quantifying the components of a mixture. High-Performance Liquid Chromatography (HPLC) is the most common technique for the purity assessment of non-volatile compounds like this compound.

A typical HPLC analysis involves injecting the crude reaction mixture onto a column (the stationary phase), through which a solvent mixture (the mobile phase) is pumped. Components separate based on their differential partitioning between the two phases. A detector, commonly a UV-Vis spectrophotometer, records the signal as each component elutes, producing a chromatogram. The area of each peak is proportional to the concentration of the corresponding compound. This allows for the precise determination of product purity and the quantification of impurities. researchgate.net

For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a gradient of acetonitrile (B52724) and water).

Table 7.3.1: Representative HPLC Method for Purity Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Hypothetical Retention Time | 9.5 minutes |

X-ray Crystallography and Diffraction Studies of this compound Co-crystals and Complexes for Interaction Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure for this compound has been published, data from closely related analogues provide significant insight into its likely solid-state conformation.

The crystal structure of N-cyclohexyl-2-nitrobenzamide, which lacks the 2-methyl group, has been determined. researchgate.net It crystallizes in the monoclinic space group P2₁/n, and its crystal packing is stabilized by N–H⋯O hydrogen bonds. researchgate.net It is expected that this compound would exhibit similar hydrogen bonding patterns, forming chains or dimers in the solid state. The presence of the 2-methyl group would induce steric effects, influencing the dihedral angle between the phenyl ring and the amide plane. Analysis of 2-methyl-3-nitrobenzoic anhydride shows a dihedral angle of 48.54° between its two benzene (B151609) rings. researchgate.net

Furthermore, co-crystallization of this compound with other molecules (co-formers) can be used to study non-covalent interactions. By analyzing the crystal structure of a co-crystal, one can map the specific hydrogen bonds, π–π stacking, and other van der Waals interactions between the compound and the co-former, which is crucial for understanding its binding properties in materials science and pharmaceutical contexts.

Table 7.4.1: Crystallographic Data for the Analogue N-Cyclohexyl-2-nitrobenzamide researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₃H₁₆N₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.9913(10) |

| b (Å) | 8.8475(4) |

| c (Å) | 20.5627(15) |

| β (°) | 93.278(6) |

| Volume (ų) | 2541.3(3) |

| Z | 8 |

Application of NMR Spectroscopy for Conformational Analysis and Ligand-Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating molecular structure and dynamics in solution. auremn.org.br For this compound, NMR is vital for confirming its chemical structure and for detailed conformational analysis.

Conformational Analysis: The molecule has several key regions of conformational flexibility:

Cyclohexyl Ring: The cyclohexane (B81311) ring typically adopts a low-energy chair conformation. The orientation of the amide substituent (axial vs. equatorial) can be determined by analyzing the coupling constants (J-values) of the C1-proton.

Amide Bond (C-N): Rotation around the amide bond is restricted, leading to potential Z/E (cis/trans) isomers. The relative populations of these isomers can be quantified by integrating the corresponding distinct NMR signals. psu.edu

Aryl-Carbonyl Bond: Rotation around the bond connecting the phenyl ring to the carbonyl group determines the orientation of the substituents.

Advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can identify protons that are close in space, providing crucial data to build a 3D model of the dominant solution-state conformation. osu.edu

Ligand-Binding Studies: NMR is also a powerful tool for studying the interaction of a small molecule (ligand), such as this compound, with a larger biomolecule, like a protein. anu.edu.aunih.gov Ligand-observed NMR methods are particularly useful. nih.gov In Saturation Transfer Difference (STD) NMR, signals from the protein are selectively saturated. If the ligand binds, this saturation is transferred to it, resulting in a decrease in the intensity of the ligand's NMR signals. The protons on the ligand that are in closest contact with the protein receive the most saturation, allowing for the mapping of the binding epitope. researchgate.net

Table 7.5.1: Hypothetical ¹H NMR Chemical Shifts and Their Conformational Significance

| Proton | Hypothetical δ (ppm) | Multiplicity | Significance |

| Amide N-H | 7.5-8.5 | broad singlet | Chemical shift can be sensitive to hydrogen bonding and conformation. |

| Aromatic C-H | 7.0-8.0 | multiplet | Pattern reveals substitution on the phenyl ring. |

| Cyclohexyl C1-H | 3.5-4.0 | multiplet | The width of the multiplet indicates axial vs. equatorial position. |

| Methyl C-H | 2.3-2.6 | singlet | Confirms the presence of the methyl group. |

| Cyclohexyl C2-C6-H | 1.0-2.0 | multiplet | Complex region corresponding to the rest of the cyclohexyl ring. |

N Cyclohexyl 2 Methyl 3 Nitrobenzamide in Catalysis and Materials Science Applications Mechanistic Focus

Role of N-cyclohexyl-2-methyl-3-nitrobenzamide as a Ligand in Organometallic Catalysis

The utility of this compound in organometallic catalysis would be primarily defined by its capacity to act as a ligand, coordinating to a metal center and modulating its electronic properties and steric environment. youtube.comlibretexts.org The key functional groups for coordination are the amide and the nitro group.

Nitro-containing ligands, such as nitrobenzoic acids, have been successfully used to synthesize coordination complexes with diverse properties. mdpi.com The nitro group in this compound can coordinate to a metal center through its oxygen atoms. researchgate.net This interaction is influenced by the electron-withdrawing nature of the nitro group, which makes the aromatic ring electron-deficient. This property can be crucial in catalytic cycles where the electronic character of the metal center needs to be fine-tuned.

The amide group offers a secondary coordination site. While the nitrogen lone pair is partially delocalized, the carbonyl oxygen is a potent Lewis base capable of coordinating to a metal. N-substituted benzamides are known to participate in metal-catalyzed reactions, sometimes forming stable cyclic intermediates that are key to the catalytic process. rsc.org

The steric bulk provided by the ortho-methyl group and the N-cyclohexyl group is a critical feature. In catalysis, bulky ligands are often used to create a specific coordination environment around the metal, which can enhance selectivity (e.g., enantioselectivity) by controlling the approach of substrates. youtube.com The cyclohexyl group, in particular, offers significant steric hindrance that could stabilize low-coordinate metal species or direct the stereochemical outcome of a reaction. However, this same bulk might also hinder the initial coordination of the ligand to the metal center.

The combination of these features suggests that this compound could be explored as a mono- or bidentate ligand in reactions such as cross-coupling, hydrogenation, or C-H activation, where control over the metal's electronic state and steric accessibility is paramount.

Incorporation into Polymeric Matrices for Advanced Functional Materials: Chemical Aspects and Interaction Mechanisms

The incorporation of this compound into a polymer matrix could be achieved either by physical blending or by chemical integration as a monomer or a functional additive. The properties it would impart to the material are largely derived from the nitroaromatic system.

Nitroaromatic compounds (NACs) are a cornerstone of energetic materials and are increasingly used in functional polymers for chemical sensing. nih.govnih.gov When dispersed in a polymer, this compound could enhance the thermal stability or modify the mechanical properties of the matrix. The primary interactions governing its dispersion and function would be:

Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor to polar groups on the polymer backbone (e.g., carbonyls, ethers), while the carbonyl and nitro oxygens can act as acceptors. rsc.org These interactions would ensure good compatibility and prevent phase separation in polar polymer matrices.

π-π Stacking: The electron-deficient nitroaromatic ring can engage in π-π interactions with electron-rich aromatic units within a polymer backbone, a principle widely used in the design of sensors for other nitroaromatics. acs.org

From a chemical perspective, if a reactive group (like a vinyl or hydroxyl) were appended to the cyclohexyl or aromatic ring, the molecule could be copolymerized to become a permanent part of the polymer chain. This covalent attachment would create advanced materials with precisely tuned properties. For instance, polymers containing such units are investigated for their fluorescence quenching capabilities in the presence of explosive vapors. researchgate.netmdpi.com The bulky cyclohexyl and methyl groups would likely affect the polymer's morphology, potentially increasing the fractional free volume and enhancing the diffusion of analytes into the material for sensing applications. researchgate.net

Mechanistic Aspects of Surface Adsorption and Interface Chemistry Involving Nitrobenzamide Derivatives

The adsorption of this compound onto surfaces is governed by a combination of specific chemical interactions and non-specific forces. Studies on similar nitroaromatic compounds on surfaces like graphene, clays, and metal oxides provide a clear mechanistic framework. acs.orgacs.orgrsc.org

The dominant interaction mechanism for nitroaromatics on many surfaces is the π-π electron donor-acceptor (EDA) interaction . acs.orgnih.gov The nitro group makes the aromatic ring of this compound a π-electron acceptor. On electron-rich surfaces like graphene or reduced graphene oxide, this results in strong adsorption. acs.orgnih.gov

Additional key interactions include:

Hydrogen Bonding: The amide proton (N-H) can form strong hydrogen bonds with surface sites that are H-bond acceptors, such as surface hydroxyl groups (-OH) on metal oxides or siloxane oxygens on clays. acs.org Conversely, the carbonyl and nitro oxygens can act as H-bond acceptors for surface donor sites.

Electrostatic and Polar Interactions: On charged surfaces or at defect sites, the polar nitro group can engage in strong electrostatic interactions. nih.gov For reducible metal oxides, a direct chemical interaction can occur, involving electron transfer from the surface to the nitro group, leading to its partial reduction and strong chemisorption. mdpi.com

Hydrophobic Interactions: The non-polar cyclohexyl ring would contribute to adsorption on hydrophobic surfaces through van der Waals forces and hydrophobic effects, especially in aqueous environments.

Table 1: Predicted Adsorption Interactions of this compound on Various Surfaces

| Surface Type | Primary Interaction Mechanism(s) | Contributing Functional Groups |

| Graphene/Carbon Nanotubes | π-π Electron Donor-Acceptor (EDA) | Nitroaromatic Ring |

| Clay Minerals (e.g., Montmorillonite) | EDA with siloxane surface; Cation-π | Nitroaromatic Ring, Surface Cations acs.orgepa.gov |

| Metal Oxides (e.g., TiO₂, Fe₂O₃) | Hydrogen Bonding; Lewis Acid-Base | Amide (N-H, C=O), Nitro (NO₂), Surface Hydroxyls |

| Hydrophobic Polymers | Hydrophobic Interactions; van der Waals | Cyclohexyl Ring, Methyl Group |

This compound as a Building Block for Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions to construct ordered, functional architectures. This compound possesses all the necessary features to act as a versatile building block, or "tecton," for such assemblies. The formation of these structures is driven by the predictable and directional nature of hydrogen bonding and π-π stacking.

The amide functional group is a robust and highly directional hydrogen-bonding unit. The N-H group is a reliable H-bond donor, while the carbonyl oxygen is a strong H-bond acceptor. This allows for the formation of classic supramolecular synthons, such as one-dimensional chains or cyclic dimers, which are commonly observed in the crystal structures of N-substituted benzamides. mdpi.comnih.govmdpi.com

The nitro group provides additional H-bond acceptor sites, capable of participating in weaker C-H···O interactions or stronger N-H···O interactions. researchgate.netresearchgate.net These interactions can link the primary hydrogen-bonded motifs into more complex two- or three-dimensional networks.

Chemical Sensing Mechanisms Based on this compound Derivatives

Derivatives of this compound could be designed for chemical sensing, primarily leveraging the electronic properties of the nitroaromatic system. Two main sensing mechanisms are plausible: fluorescence quenching and electrochemical detection.

Fluorescence-Based Sensing: Many fluorescent polymers and materials are designed to detect electron-deficient nitroaromatic explosives like TNT. nih.govmdpi.com The mechanism involves photoinduced electron transfer (PET). When the fluorescent material (the sensor) absorbs light, an electron is excited. If an electron-deficient analyte is nearby, this excited electron can be transferred to the analyte, causing the sensor's fluorescence to be "quenched" or turned off. mdpi.com

A sensor could be constructed where a derivative of this compound is the analyte. Alternatively, if the molecule itself were made fluorescent (e.g., by incorporating it into a conjugated polymer), it could act as a sensor for electron-rich analytes. The efficiency of quenching would be related to the electron-accepting ability of the nitroaromatic ring.

Electrochemical Sensing: The nitro group is electrochemically active and can be readily reduced. acs.org This property forms the basis for the electrochemical detection of many nitroaromatic compounds. acs.orgrsc.org An electrode modified with a material that selectively binds this compound could be used to detect it by applying a negative potential and measuring the current produced by the reduction of the nitro group. The reduction potential would be specific to the molecule's structure, allowing for selective detection. acs.org The presence of other substituents on the ring, like the methyl group, would influence this potential. Such sensors are valued for their high sensitivity and potential for miniaturization. acs.orgnih.gov

Table 2: Potential Sensing Mechanisms for this compound

| Sensing Modality | Underlying Principle | Role of the Compound | Key Functional Group |

| Fluorescence Quenching | Photoinduced Electron Transfer (PET) | Analyte (quencher) | Nitroaromatic Ring |

| Electrochemical Detection | Cathodic Reduction | Analyte | Nitro Group (NO₂) |

Future Research Directions and Emerging Paradigms in N Cyclohexyl 2 Methyl 3 Nitrobenzamide Studies

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The traditional synthesis of N-cyclohexyl-2-methyl-3-nitrobenzamide relies on the coupling of 2-methyl-3-nitrobenzoic acid with cyclohexylamine (B46788), often requiring stoichiometric coupling agents or conversion to a more reactive acyl chloride. While effective, these methods can be inefficient in terms of atom economy and may produce significant chemical waste. Future research will prioritize the development of more sustainable and efficient synthetic routes.

A primary focus will be on catalytic direct amidation, a process that forms the amide bond directly from the carboxylic acid and amine with the expulsion of water, thereby avoiding wasteful activating agents. Another promising frontier is the application of continuous flow chemistry. This technology enables reactions to be performed in a continuously flowing stream within a reactor, offering superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch methods. Furthermore, biocatalytic methods using enzymes like lipases offer a green alternative, proceeding under mild conditions with high selectivity.

A comparative overview of these synthetic strategies is presented below.

| Synthetic Strategy | Typical Conditions & Reagents | Key Advantages | Future Research Focus |

| Traditional Amidation | Acyl chloride or coupling agents (e.g., DCC, EDC) | Well-established, reliable for small scale | Reducing waste, avoiding hazardous reagents |

| Catalytic Direct Amidation | High temperatures, various catalysts (e.g., boronic acids, transition metals) | High atom economy, reduced waste | Development of more efficient, lower-temperature catalysts |

| Continuous Flow Synthesis | Microreactors, precise temperature/pressure control | Enhanced safety, scalability, process automation | Integration of real-time analytics and purification |

| Biocatalysis | Immobilized enzymes (e.g., lipases), mild aqueous/organic media | High selectivity, environmentally benign, mild conditions | Enzyme engineering for broader substrate scope and stability |

Deeper Unraveling of Complex Reaction Mechanisms and Transition States

A thorough mechanistic understanding is fundamental to optimizing existing synthetic protocols and designing new ones. For this compound, future studies will likely employ a synergistic combination of experimental kinetics and advanced computational chemistry to map out reaction energy surfaces. rsc.org

Key questions to be addressed include the precise influence of the ortho-methyl and meta-nitro groups on the reactivity of the carbonyl group during amidation. Researchers will investigate transition states to understand the electronic and steric effects that govern reaction rates and selectivity. Isotopic labeling studies, for instance, can trace the path of atoms through the reaction, while detailed kinetic analyses can reveal the rate-determining steps under various catalytic conditions. Computational tools, particularly Density Functional Theory (DFT), are invaluable for modeling these transient structures and reaction pathways, providing insights that are often inaccessible through experimentation alone. nih.govescholarship.org

Expansion of Computational Modeling to Multi-scale Systems and Predictive Design

Computational chemistry is set to transition from a retrospective or explanatory tool to a predictive one in the study of this compound and its analogues. The next wave of research will leverage more powerful computational techniques to model the behavior of this molecule in increasingly complex environments and to design new derivatives with tailored properties.

Multi-scale modeling, which combines high-accuracy quantum mechanics (QM) for the reactive center with more efficient molecular mechanics (MM) for the surrounding environment (e.g., solvent or a protein binding pocket), will allow for more realistic simulations. This QM/MM approach is crucial for understanding how the molecule interacts with biological systems.

Furthermore, the rise of machine learning and artificial intelligence (AI) in chemistry presents an opportunity for the high-throughput virtual screening of potential derivatives. By training algorithms on existing data, it may become possible to predict the biological activity or material properties of novel compounds based solely on their structure, dramatically accelerating the discovery process.

| Modeling Technique | Application Area | Predicted Outcomes & Insights |

| Density Functional Theory (DFT) | Reaction Mechanisms | Transition state geometries, activation energies, reaction pathways. researchgate.net |

| Molecular Dynamics (MD) | Conformational Analysis | Preferred 3D structures, solvent effects, binding dynamics. |

| QM/MM Hybrid Methods | Enzyme-Ligand Interactions | Binding modes in active sites, catalytic mechanisms. |

| Machine Learning (ML) | Predictive Design | Structure-activity relationships (SAR), ADME properties. |

Identification of Novel Molecular Targets and Elucidation of Intricate Biological Mechanisms

While the biological profile of this compound is not yet defined, the benzamide (B126) scaffold is a well-established pharmacophore found in a wide array of therapeutic agents. wikipedia.orgcyberleninka.ru Future research will focus on screening this compound against various biological targets to uncover any potential therapeutic applications. Benzamide derivatives have shown promise as antifungal agents and as histone deacetylase (HDAC) inhibitors for cancer therapy. nih.govresearchgate.netnih.gov

Modern chemical biology provides a powerful toolkit for identifying the specific molecular targets of bioactive compounds. frontiersin.org Techniques like affinity-based pull-downs, where the molecule is immobilized on a matrix to "fish" for its protein binding partners from cell lysates, are a common starting point. nih.govrsc.org Activity-based protein profiling (ABPP) offers another sophisticated approach to identify targets in their native cellular environment.

Once a target is identified, detailed biochemical and biophysical assays are required to validate the interaction and understand its functional consequences. A study on antifungal benzamides, for example, used chemogenomic profiling and X-ray co-crystallography to identify and confirm the lipid transfer protein Sec14p as the molecular target, providing a blueprint for how such investigations could proceed for this compound. nih.govnih.gov

Development of Advanced Functional Materials and Catalytic Systems Leveraging this compound Architectures

The structural features of this compound—a rigid aromatic core, a flexible aliphatic ring, and hydrogen bond donor/acceptor sites (the amide N-H and C=O)—make it an intriguing candidate for the development of new materials.

In the realm of supramolecular chemistry, this molecule could serve as a building block for self-assembling systems. Through controlled non-covalent interactions like hydrogen bonding and π–π stacking, it may form ordered structures such as organogels, liquid crystals, or even porous crystalline frameworks with potential applications in sensing or separations. Research into how fluorine substitution can suppress disorder in benzamide crystals highlights a potential strategy for creating highly ordered materials. acs.org

Additionally, the benzamide framework can be chemically modified to act as a ligand for metal catalysts. By introducing coordinating atoms, it may be possible to create novel catalytic systems for a variety of organic transformations. The electronic properties of the nitro and methyl substituents could be used to fine-tune the activity and selectivity of the resulting metal complex, opening new avenues in catalysis research.

Q & A

Q. What are the recommended synthetic strategies for N-cyclohexyl-2-methyl-3-nitrobenzamide, and how can reaction conditions be optimized?

Answer:

- Coupling Reactions : Use amide coupling agents like EDCI/HOBt to react 2-methyl-3-nitrobenzoic acid with cyclohexylamine. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

- Optimization : Vary solvents (DMF, DCM) and catalysts (DMAP) to improve yield. Purify via column chromatography (gradient elution) and confirm purity by HPLC (C18 column, acetonitrile/water) .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

- Spectroscopy : Use - and -NMR (in CDCl/DMSO-d) to confirm substitution patterns. IR spectroscopy (KBr pellet) identifies nitro (1520–1350 cm) and amide (1650–1600 cm) groups .

- Crystallography : Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) with SHELXL for refinement. Analyze anisotropic displacement parameters using ORTEP-3 .

Advanced Research Questions